2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core substituted with a piperazine ring and a dimethylaminopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The quinoline derivative is then reacted with piperazine under nucleophilic substitution conditions. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Dimethylaminopyrimidine Moiety: The final step involves the coupling of the piperazine-quinoline intermediate with 4-chloro-2-dimethylaminopyrimidine. This reaction can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, DMF, various nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[4-(Methylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile
- 2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile may exhibit unique binding affinities and selectivities due to the presence of the dimethylamino group, which can influence its electronic properties and steric interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-25(2)18-7-8-22-20(24-18)27-11-9-26(10-12-27)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTGXYJGQGHRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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